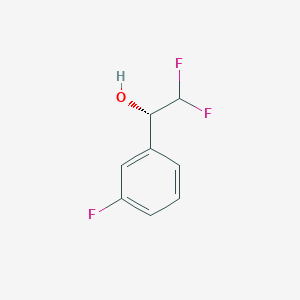
(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S)-1-(3-fluorophenyl)ethanol” is a biochemical used for proteomics research . It has a molecular formula of C8H9FO and a molecular weight of 140.15 .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(3-fluorophenyl)ethanol” consists of a single carbon chain with a fluorophenyl group attached . The exact structure of “(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol” is not available in the sources I found.
Physical And Chemical Properties Analysis
“(1S)-1-(3-fluorophenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 140.16 . More specific physical and chemical properties of “this compound” are not available in the sources I found.
Aplicaciones Científicas De Investigación
Fluorine Chemistry and Environmental Impact
Fluorine-containing functionalities, such as those in (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol, play a pivotal role in the development of pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of molecules. The progress of aqueous fluoroalkylation has shown the importance of developing mild, environmentally friendly methods for incorporating fluorinated groups into target molecules, highlighting the movement towards green chemistry (Song et al., 2018).
Polymer Chemistry and Applications
In the context of polymer chemistry, fluorinated alcohols such as this compound contribute to the synthesis of fluoropolymers, which are known for their exceptional chemical resistance, thermal stability, and unique physical properties. These materials have widespread applications in industries such as aerospace, automotive, and electronics, where performance in extreme conditions is required. The synthesis and characterization of polymers based on fluorinated alcohols are crucial for developing new materials with improved performance and reduced environmental impact (Puts et al., 2019).
Environmental Biodegradability and Toxicity
The environmental fate of fluorinated compounds, including those similar to this compound, is a significant concern due to their persistence and potential toxicological effects. Studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental biodegradability of these compounds, providing insights into their breakdown pathways and the formation of perfluoroalkyl carboxylic acids and sulfonic acids, which are of regulatory concern due to their persistence and bioaccumulation potential (Liu & Avendaño, 2013).
Renewable Energy and Biofuel Production
The potential of this compound in renewable energy applications, particularly in biofuel production, is an area of growing interest. The reforming of bio-ethanol to hydrogen gas represents a promising avenue for sustainable energy production. The development of catalysts that can efficiently convert ethanol into hydrogen highlights the importance of research in this field for future fuel cell applications, demonstrating the versatility of fluorinated compounds in contributing to the development of renewable energy technologies (Ni et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
(1S)-2,2-difluoro-1-(3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQZNNRSBAUCR-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

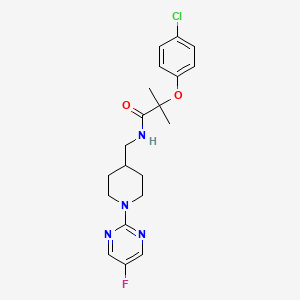
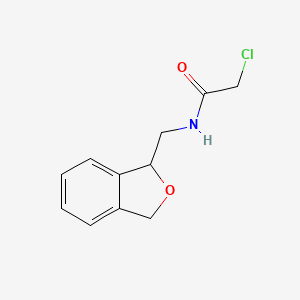
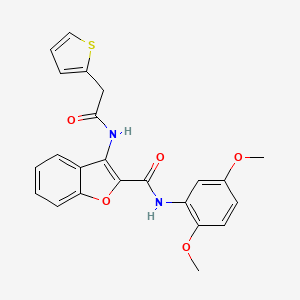
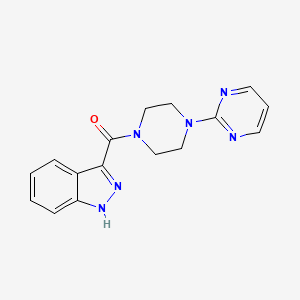
![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2976145.png)
![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976147.png)

![N-(4-methoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2976149.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976150.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2976151.png)
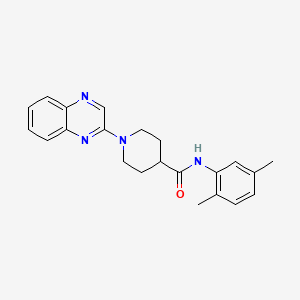

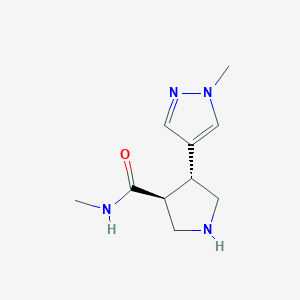
![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2976159.png)